2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a structurally complex organic molecule featuring a benzamide core substituted with a methoxy group at the 2-position, linked to a pyridazine ring bearing a 3,4,5-trimethylpyrazole moiety via an aniline bridge. This compound’s molecular formula is C₂₅H₂₆N₆O₂, with a molecular weight of 458.5 g/mol . Its structural motifs—methoxybenzamide, pyridazine, and trimethylpyrazole—are commonly associated with pharmacological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Properties
IUPAC Name |
2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-16(2)29-30(17(15)3)23-14-13-22(27-28-23)25-18-9-11-19(12-10-18)26-24(31)20-7-5-6-8-21(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFRMIERTYXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-N-(4-{
Comparison with Similar Compounds
Key Observations :
- The 2-methoxy substituent in the target compound balances lipophilicity and metabolic stability, whereas 2,3-dimethoxy derivatives (e.g., ) may improve solubility but reduce passive diffusion across biological membranes.
- Trimethoxybenzamide analogs (e.g., ) demonstrate reduced bioavailability due to steric hindrance, despite enhanced in vitro activity in enzyme assays.
Modifications to the Pyridazine-Pyrazole Scaffold
Table 2: Influence of Pyridazine-Pyrazole Modifications on Activity
| Compound Name | Pyridazine-Pyrazole Structure | Biological Activity | Reference |
|---|---|---|---|
| 2-Methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | 3,4,5-Trimethylpyrazole on pyridazine | Predicted enzyme inhibition (e.g., kinases, DHFR) via molecular docking | |
| 3-Phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide | Propanamide linker (vs. benzamide) | Confirmed antileishmanial activity via dihydrofolate reductase (DHFR) inhibition | |
| 2-Phenoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide | Acetamide linker (vs. benzamide) | Lower binding affinity in receptor assays compared to benzamide derivatives |
Key Observations :
- The 3,4,5-trimethylpyrazole group on pyridazine is a conserved feature across analogs, suggesting its critical role in target engagement (e.g., hydrophobic interactions) .
- Replacing benzamide with propanamide (e.g., ) or acetamide (e.g., ) alters pharmacokinetics: propanamide derivatives show validated antiparasitic activity, while acetamide analogs exhibit reduced potency.
Comparison with Heterocyclic Analogs
Table 3: Activity of Heterocyclic Derivatives vs. Target Compound
| Compound Name | Core Structure | Unique Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Benzamide-pyridazine-pyrazole | 2-Methoxy, 3,4,5-trimethylpyrazole | Hypothesized kinase/DHFR inhibition | |
| N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | Oxadiazole-pyrazole | Ethoxypyridine-oxadiazole hybrid | Broad-spectrum antimicrobial activity | |
| 5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | Tetrahydrothiazole-imidazole | Fluorobenzyl and tetrahydrothiazole | Enhanced neuroprotection and anti-inflammation |
Key Observations :
- The target compound’s pyridazine-pyrazole scaffold distinguishes it from oxadiazole or thiazole-based analogs, which prioritize different biological targets (e.g., antimicrobial vs. neuroprotective) .
- Methoxy and methyl groups in the target compound may confer selectivity for eukaryotic enzymes (e.g., human kinases) over prokaryotic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
